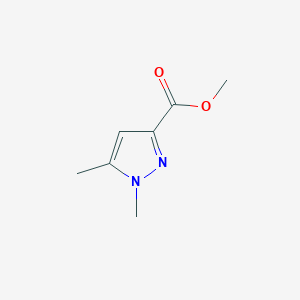

methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)8-9(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBRRDCECRRRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373082 | |

| Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-61-0 | |

| Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details two primary synthetic methodologies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. This compound, in particular, serves as a key building block for the synthesis of more complex molecules. This guide presents two effective routes for its preparation: a direct one-pot cyclocondensation and a two-step sequence involving the formation and subsequent esterification of the corresponding carboxylic acid.

Synthetic Pathways

Two principal synthetic routes for this compound are outlined below.

Route 1: Direct Cyclocondensation

This method involves the direct, one-pot synthesis via a cyclocondensation reaction between a β-dicarbonyl compound, specifically ethyl 2,4-dioxovalerate, and methylhydrazine. This approach is often favored for its efficiency and atom economy.

Caption: Direct synthesis of the target compound via cyclocondensation.

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative route involves two distinct steps: the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its esterification to yield the final product. This method can be advantageous when the direct route presents challenges with regioselectivity or purification.

Caption: Two-step synthesis via a carboxylic acid intermediate.

Experimental Protocols

Route 1: Direct Synthesis from Ethyl 2,4-dioxovalerate

Reaction Scheme:

Ethyl 2,4-dioxovalerate + Methylhydrazine → this compound

Procedure:

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Route 2: Two-Step Synthesis

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Reaction Scheme:

Ethyl 2,4-dioxovalerate + Methylhydrazine → Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate → 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Procedure:

-

Follow steps 1-4 of the direct synthesis protocol (Route 1) to obtain the crude ethyl ester.

-

To the crude ethyl ester dissolved in a mixture of ethanol and water, add sodium hydroxide (2.5 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0°C.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Step 2: Esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Reaction Scheme:

1,5-dimethyl-1H-pyrazole-3-carboxylic acid + SOCl₂ then MeOH → this compound

Procedure:

-

To a suspension of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous methanol and stir at room temperature for 4-6 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the described synthetic routes.

Table 1: Reagents and Reaction Conditions

| Parameter | Route 1: Direct Synthesis | Route 2: Two-Step Synthesis |

| Starting Materials | Ethyl 2,4-dioxovalerate, Methylhydrazine | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, SOCl₂, Methanol |

| Solvent | Ethanol | Dichloromethane, Methanol |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |

| Reaction Time | 12-16 hours | Step 1: 2-4 hours, Step 2: 6-9 hours |

Table 2: Product Characterization and Yield

| Property | Route 1: Direct Synthesis | Route 2: Two-Step Synthesis |

| Product | This compound | This compound |

| Appearance | White to off-white solid | White to off-white solid |

| Typical Yield | 70-85% | 80-90% (from carboxylic acid) |

| ¹H NMR (CDCl₃, δ) | ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, O-CH₃) | ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, O-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~163 (C=O), ~148 (C5), ~142 (C3), ~108 (C4), ~52 (OCH₃), ~37 (N-CH₃), ~13 (C-CH₃) | ~163 (C=O), ~148 (C5), ~142 (C3), ~108 (C4), ~52 (OCH₃), ~37 (N-CH₃), ~13 (C-CH₃) |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for synthesis and purification.

Conclusion

This guide provides two robust and well-defined methods for the synthesis of this compound. The direct cyclocondensation route offers a more streamlined approach, while the two-step synthesis provides an alternative with potentially higher overall yields and easier purification of the final product. The choice of method will depend on the specific requirements of the research, including available starting materials, desired purity, and scalability. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Navigating the Synthesis and Application of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a critical class of heterocyclic compounds, valued for their diverse biological activities. This technical guide delves into the core characteristics, synthesis, and potential applications of a specific, yet significant, member of this family: methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. With a primary audience of researchers, scientists, and professionals in drug development, this document aims to provide a comprehensive overview, underpinned by detailed experimental protocols and structured data.

Core Compound Identification

The subject of this guide, this compound, is identified by the CAS Number 5744-53-6 . This identifier is crucial for accurately sourcing and referencing this compound in research and development endeavors. It is important to distinguish it from its carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS Number 5744-59-2), from which it is synthesized.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 5744-53-6 | ChemicalBook |

| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Boiling Point | ~250-300 °C (predicted) | Inferred |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO) | Inferred |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Below is a detailed experimental protocol for this conversion.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via Fischer esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from its carboxylic acid precursor. This workflow can be visualized as follows:

Applications in Drug Discovery and Development

While specific, publicly available data on the direct applications of this compound in signaling pathways is limited, the broader class of pyrazole derivatives is extensively studied for its wide range of biological activities. These compounds are known to interact with various biological targets, and this methyl ester serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

The pyrazole nucleus is a common scaffold in the design of inhibitors for enzymes such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). The ester functional group of this compound provides a reactive handle for further chemical modifications, such as amidation or reduction, to generate libraries of novel compounds for biological screening.

Potential Signaling Pathway Involvement

Based on the known activities of related pyrazole-containing drugs, it is plausible that derivatives of this compound could be designed to modulate key signaling pathways implicated in various diseases.

Conclusion

This compound is a valuable building block in the synthesis of novel pyrazole-based compounds for drug discovery. Its straightforward synthesis from the corresponding carboxylic acid makes it an accessible starting material for the exploration of new chemical space. While further research is needed to elucidate its specific biological activities and roles in signaling pathways, the established importance of the pyrazole scaffold suggests that this compound and its derivatives hold significant promise for the development of future therapeutics. This guide provides a foundational resource for researchers embarking on studies involving this versatile chemical entity.

physicochemical properties of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Executive Summary

This technical guide provides a detailed overview of the . Due to a scarcity of publicly available experimental data for this specific methyl ester, this document presents computed properties from robust chemical databases. For comparative purposes and as a reference for a likely synthetic precursor, experimentally determined data for the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid , is also provided. This guide includes generalized experimental protocols for the synthesis of the title compound and for the determination of key physicochemical parameters. Logical workflows for these processes are visualized using diagrams to aid in comprehension and practical application.

Physicochemical Data Presentation

Quantitative data for both the target compound (computed) and its carboxylic acid precursor (experimental and computed) are summarized below for clarity and comparison.

Computed Properties of this compound

The following table summarizes the computationally predicted physicochemical properties for the target compound. These values are derived from the PubChem database (CID 2755339) and serve as estimations in the absence of experimental data.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 154.074227566 Da | PubChem[1] |

Experimental and Calculated Properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

For reference, the properties of the parent carboxylic acid are presented below. This compound is a likely starting material for the synthesis of the target methyl ester.

| Property | Value | Source |

| CAS Number | 5744-59-2 | [2][3][4][5] |

| Molecular Formula | C₆H₈N₂O₂ | [2][5] |

| Molecular Weight | 140.14 g/mol | [2][5] |

| Melting Point | 170-176 °C | [2] |

| Appearance | Solid | [2] |

| Calculated LogP | 0.42672 | [3] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis and Experimental Protocols

While a specific, validated protocol for this compound was not found in the reviewed literature, its synthesis can be readily achieved through standard esterification of the corresponding carboxylic acid. General protocols for this synthesis and for the determination of key physicochemical properties are provided below.

General Protocol for Synthesis: Fischer Esterification

Fischer esterification is a common method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product, if necessary, using column chromatography or recrystallization.

General Protocol for Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid organic compound.[6]

Materials:

-

Dry, powdered sample of the compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube by tapping the open end into the powder, aiming for a packed sample height of 2-3 mm.[7][8]

-

Insert the capillary tube into the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A pure compound will typically exhibit a sharp melting range of 1-2 °C.

General Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP or LogD).[9][10]

Materials:

-

Test compound

-

1-Octanol (HPLC grade, pre-saturated with buffer)

-

Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare pre-saturated solvents by mixing 1-octanol and the aqueous buffer, shaking vigorously, and allowing the layers to separate overnight.[11]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a vial, add a precise volume of the aqueous buffer and 1-octanol (e.g., 1:1 v/v).

-

Spike the vial with a small amount of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]

-

Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[11]

-

Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each aliquot using a calibrated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Potential Biological Activity

While no specific biological or signaling pathway studies have been published for this compound, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry.[13] Derivatives of pyrazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Antiviral

-

Antioxidant

The presence of the pyrazole core suggests that the title compound could be a valuable intermediate for the synthesis of novel therapeutic agents. However, its specific bioactivity, mechanism of action, and any involvement in cellular signaling pathways would require dedicated experimental investigation.

References

- 1. This compound | C7H10N2O2 | CID 2755339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-二甲基-1H-吡唑-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. westlab.com [westlab.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. jove.com [jove.com]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details the predicted spectroscopic data, a proposed synthetic protocol, and the relevant biological context, including a potential signaling pathway.

Chemical Structure and Properties

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structure features methyl groups at the 1 and 5 positions of the pyrazole ring and a methyl carboxylate group at the 3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 5744-59-2 (for the corresponding carboxylic acid) |

| Appearance | Predicted to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. |

Synthesis of this compound

The synthesis of the title compound can be achieved through the esterification of its corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A standard Fischer esterification protocol is proposed.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is basic.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Structure Elucidation via Spectroscopic Methods

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~6.5 (s, 1H, pyrazole-H), ~2.3 (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~148 (C5), ~140 (C3), ~110 (C4), ~52 (O-CH₃), ~36 (N-CH₃), ~12 (C-CH₃) |

| Infrared (IR) (KBr, cm⁻¹) | ν: ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1550 (C=N stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 154 (M⁺), other fragments corresponding to the loss of -OCH₃, -COOCH₃, etc. |

Experimental Protocols for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) would be suitable.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY, HSQC, and HMBC to confirm the connectivity of the molecule.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For an oily sample, a thin film can be prepared between two salt plates.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.

Biological Context and Potential Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] A significant number of these effects are attributed to the inhibition of key enzymes in inflammatory pathways. One such target is phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][5]

By inhibiting PDE4, pyrazole derivatives can increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[1]

The following diagram illustrates a plausible signaling pathway through which a pyrazole derivative might exert its anti-inflammatory effects via PDE4 inhibition.

Conclusion

This technical guide outlines the essential steps for the synthesis and comprehensive structure elucidation of this compound. While experimental spectroscopic data for this specific molecule is not currently available, this document provides a robust framework based on predicted data and established methodologies. The exploration of its potential biological activity within the context of anti-inflammatory pathways highlights the relevance of this compound and its derivatives for further investigation in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for their experimental work.

References

starting materials for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations remaining the most prevalent and versatile methods. This document details the common starting materials, provides comprehensive experimental protocols, and presents quantitative data for the synthesis of the target molecule and its close analogs.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary strategies:

-

Cyclocondensation Reaction: This classic and highly effective approach involves the reaction of a β-dicarbonyl compound, specifically an ester of 2,4-dioxopentanoic acid, with methylhydrazine. The reaction proceeds via a condensation-cyclization cascade to form the pyrazole ring with the desired substitution pattern.

-

Esterification of the Corresponding Carboxylic Acid: This method involves the synthesis of the parent carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its esterification to the methyl ester. This can be achieved through various standard esterification procedures, including Fischer esterification or conversion to an acid chloride followed by reaction with methanol.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize the key starting materials and quantitative data associated with the synthesis of pyrazole carboxylates, based on analogous and related reactions.

Table 1: Starting Materials for Pyrazole Synthesis

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Solvents |

| Cyclocondensation | Ethyl 2,4-dioxopentanoate (Ethyl acetylpyruvate) | Methylhydrazine | Ethanol, Acetic Acid |

| Esterification | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Methanol | Sulfuric Acid (catalyst) |

| Esterification (via Acid Chloride) | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride, Methanol | Pyridine (catalyst) |

Table 2: Quantitative Data from Analogous Syntheses

| Reaction | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |

| Cyclocondensation of Ethyl 2,4-dioxovalerate and Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 97% | 1 hour | 0 | [1] |

| Cyclocondensation of Ethyl 2,4-dioxovalerate and Hydrazine monohydrate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 74% | 15 hours | Room Temp. | [1] |

| Amidation of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 81% | 2 hours (reflux) | Reflux | [2] |

Experimental Protocols

The following are detailed experimental protocols for the primary synthetic routes. These are based on established procedures for closely related compounds.

Protocol 1: Synthesis via Cyclocondensation

This protocol describes the synthesis of this compound from ethyl 2,4-dioxopentanoate and methylhydrazine. The reaction of methylhydrazine with the unsymmetrical β-dicarbonyl compound can lead to two regioisomers. The formation of the 1,5-disubstituted pyrazole is generally favored.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methylhydrazine (1.1 eq) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-15 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Transesterification to this compound (if necessary)

-

Dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or a sodium methoxide solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Protocol 2: Synthesis via Esterification of the Carboxylic Acid

This protocol details the synthesis starting from the corresponding carboxylic acid.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

The parent carboxylic acid can be synthesized via the cyclocondensation of ethyl 2,4-dioxopentanoate and methylhydrazine, followed by hydrolysis of the resulting ester.

-

Synthesize ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as described in Protocol 1, Step 1.

-

To a solution of the ethyl ester in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture at reflux for 1-2 hours, monitoring the hydrolysis by TLC.[3]

-

After cooling to room temperature, acidify the mixture to pH 2-3 with dilute hydrochloric acid.[3]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Step 2: Fischer Esterification to this compound

-

Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

-

Purify by column chromatography or recrystallization.

Alternative Step 2: Esterification via Acid Chloride

-

To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or toluene, add thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2 hours.[2]

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dichloromethane and cool to 0 °C.

-

Slowly add methanol (2.0 eq) and a base such as pyridine or triethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester.

-

Purify as needed.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Cyclocondensation route to the target molecule.

Caption: Esterification routes from the carboxylic acid.

References

In-Depth Technical Guide: Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific methyl ester, this document leverages data from its corresponding carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and established chemical principles to provide a thorough profile.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. Data for the parent carboxylic acid is also provided for comparative purposes.

| Property | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₇H₁₀N₂O₂ | C₆H₈N₂O₂[1][2] |

| Molecular Weight | 154.17 g/mol (Calculated) | 140.14 g/mol [1][2] |

| CAS Number | Not explicitly found | 5744-59-2[1][2] |

| Appearance | Expected to be a solid or oil | Solid |

| Melting Point | Not available | 170-176 °C |

| Boiling Point | Not available | Not available |

| SMILES | O=C(OC)c1cc(C)n(C)n1 | O=C(O)c1cc(C)n(C)n1[1][2] |

| InChI Key | (Calculated) | PXRXGHUTKHXUGF-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A detailed two-step synthesis protocol is proposed below.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, can be synthesized from 3,5-dimethyl-1H-pyrazole through oxidation.

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.

-

Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.

-

Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and allow it to stand overnight.

-

Collect the resulting precipitate by filtration and wash with distilled water to yield 3,5-pyrazoledicarboxylic acid.

-

Neutralize the remaining aqueous filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

-

Further methylation of the pyrazole nitrogen would be required in a subsequent step to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A common methylating agent like dimethyl sulfate or methyl iodide can be used in the presence of a base.

Step 2: Esterification to this compound

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Methanol (CH₃OH)

-

Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Protocol (Fischer Esterification):

-

Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling, neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

Chemical Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of the target compound and the proposed synthesis workflow.

Caption: Chemical structure of the target molecule.

Caption: Proposed synthesis workflow for the target molecule.

Potential Biological Activities of Pyrazole Derivatives

While specific biological activities for this compound are not documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on various pyrazole derivatives has revealed a wide range of therapeutic potentials.

Caption: Potential biological activities of pyrazole-based compounds.

The diverse biological activities of pyrazole derivatives make them attractive scaffolds for drug discovery and development.[3][4][5] For instance, some pyrazole-containing compounds have shown potent anti-inflammatory effects, while others have demonstrated significant antimicrobial or anticancer properties.[3][4][5] The specific biological profile of this compound would require dedicated experimental investigation.

Disclaimer: The information provided in this technical guide for this compound, particularly regarding its properties and synthesis, is based on calculated values and established chemical principles due to the absence of direct experimental literature. The section on biological activities is based on the general class of pyrazole derivatives and may not be representative of this specific compound. Further experimental validation is necessary to confirm these characteristics.

References

The Expanding Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a cornerstone in the development of novel therapeutics. Its versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of recent discoveries in the field of pyrazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the realms of oncology and infectious diseases.

Synthesis of Novel Pyrazole Compounds

The synthesis of pyrazole derivatives is adaptable, with several established methods allowing for the creation of diverse libraries of compounds. Key methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and multi-component reactions.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is through the cyclocondensation reaction of a chalcone with a hydrazine derivative.

Experimental Protocol:

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is stirred at room temperature until completion, and the resulting chalcone is precipitated, filtered, and purified.

-

Pyrazole Formation: The synthesized chalcone is then refluxed with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated pyrazole product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final 1,3,5-trisubstituted pyrazole.

Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines

Fused pyrazole heterocycles, such as pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural similarity to purines, allowing them to act as ATP-competitive inhibitors of various kinases.[1]

Experimental Protocol:

-

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: This key intermediate is synthesized by refluxing 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine in ethanol.[1]

-

Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: The aminopyrazole carbonitrile is then reacted with formic acid under reflux to yield the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

-

Chlorination: The pyrimidinone core is subsequently chlorinated using a reagent like phosphorus oxychloride (POCl₃) to produce the reactive 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.

-

Nucleophilic Substitution: The 4-chloro group can then be displaced by various nucleophiles, such as amines, to introduce diversity at this position and generate a library of pyrazolo[3,4-d]pyrimidine derivatives.

Biological Activity and Quantitative Data

Novel pyrazole compounds have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize the in vitro activity of selected recently discovered pyrazole derivatives.

Anticancer Activity

Many novel pyrazole derivatives have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| Compound 1 | HCT-116 (Colon) | 0.053 | - | [1] |

| MCF-7 (Breast) | 0.126 | - | [1] | |

| HepG2 (Liver) | 0.039 | - | [1] | |

| Compound 2 | HeLa (Cervical) | 10.41 | - | [1] |

| DU-145 (Prostate) | 10.77 | - | [1] | |

| Compound 3 | A549 (Lung) | 3.46 | - | [2] |

| Compound 4 | HCT-116 (Colon) | 3.12 | - | [2] |

| Compound 5 | WM266.4 (Melanoma) | 0.12 | BRAF | [3] |

| MCF-7 (Breast) | 0.16 | BRAF | [3] | |

| Compound 6 | HT29 (Colon) | 3.17 | VEGFR-2 | [4] |

| PC3 (Prostate) | 4.25 | VEGFR-2 | [4] | |

| A549 (Lung) | 5.89 | VEGFR-2 | [4] | |

| Compound 7 | MCF-7 (Breast) | 0.25 | PI3K | [4] |

| Compound 8 | HCT116 (Colon) | < 23.7 | CDK2 | [4] |

| MCF-7 (Breast) | < 23.7 | CDK2 | [4] | |

| Compound 9 | HepG2 (Liver) | 2 | DNA Binding | |

| Compound 10 | HeLa (Cervical) | 19 | mTOR | [5] |

| A549 (Lung) | 14 | mTOR | [5] |

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against both bacteria and fungi.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 | Staphylococcus aureus | 62.5 - 125 | [6] |

| Bacillus subtilis | 62.5 - 125 | [6] | |

| Escherichia coli | 62.5 - 125 | [6] | |

| Klebsiella pneumoniae | 62.5 - 125 | [6] | |

| Candida albicans | 2.9 - 7.8 | [6] | |

| Aspergillus flavus | 2.9 - 7.8 | [6] | |

| Compound 12 | Escherichia coli | 0.25 | [7] |

| Compound 13 | Streptococcus epidermidis | 0.25 | [7] |

| Compound 14 | Aspergillus niger | 1 | [7] |

Key Signaling Pathways and Mechanisms of Action

A significant number of novel pyrazole compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[8] Aberrant EGFR signaling is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by a novel pyrazole compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel pyrazole compound.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase of the cell cycle.[9] Its dysregulation is common in cancer, making it an attractive therapeutic target.

Caption: Inhibition of the CDK2 signaling pathway by a novel pyrazole compound.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a complex role in cancer, influencing processes like apoptosis, inflammation, and cell cycle arrest.[10]

Caption: Inhibition of the p38 MAPK signaling pathway by a novel pyrazole compound.

Experimental Protocols for Biological Evaluation

Standardized and robust experimental protocols are essential for the accurate evaluation of the biological activity of novel pyrazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

-

Compound Preparation: Prepare a serial two-fold dilution of the pyrazole compound in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same growth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing (Broth Microdilution).

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Kinase inhibition assays are crucial for determining the potency and selectivity of pyrazole compounds against specific kinase targets.

Experimental Protocol:

-

Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and the pyrazole inhibitor at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for substrate phosphorylation.

-

ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Caption: Workflow for a typical kinase inhibition assay (e.g., ADP-Glo™).

Conclusion

The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Recent discoveries continue to highlight the potential of pyrazole derivatives in oncology and infectious diseases, with many compounds demonstrating potent activity and well-defined mechanisms of action. The synthetic and analytical methodologies outlined in this guide provide a framework for the continued exploration and development of this important class of compounds. As our understanding of the complex signaling networks that drive disease progresses, the rational design of targeted pyrazole-based inhibitors will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preliminary Biological Screening of Pyrazole Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of pyrazole esters, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document consolidates quantitative data on their biological effects, details the experimental protocols for their evaluation, and elucidates key experimental workflows.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthetic derivatives, particularly pyrazole esters, have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for structural modifications that can modulate their biological efficacy, making them promising candidates for drug discovery and development. This guide focuses on the initial in vitro screening methodologies and data interpretation crucial for advancing these compounds through the drug development pipeline.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclocondensation of β-diketones with hydrazines. A general and efficient procedure involves the reaction of chalcones with 2,4-dimethylphenylhydrazine hydrochloride in the presence of a catalytic amount of hydrochloric acid to yield pyrazole derivatives in good yields.[5] Another common method is the reaction of (2E)-1-(2,5-dichloro-3-thienyl)-3-substitutedphenylprop-2-en-1-one with hydrazine hydrate in methanol at reflux temperature.[2] The resulting products are then purified, typically by recrystallization.[2]

Antimicrobial Activity

Pyrazole esters have shown considerable potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[5][6]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6]

-

Preparation of Media and Inoculum: Nutrient agar is prepared and sterilized. Bacterial cultures are grown to a specific turbidity, typically corresponding to 0.5 McFarland standard.

-

Inoculation: The sterile nutrient agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the bacterial suspension.

-

Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 80 µL) of the test compound solution (at a concentration of 1000 µg/mL in DMSO) is added to each well.[6]

-

Controls: A positive control (e.g., Streptomycin) and a negative control (DMSO) are used in parallel.[6]

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. The experiment is typically performed in triplicate, and the average zone of inhibition is calculated.[7]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution method is commonly employed to determine the MIC.[5]

| Compound | S. aureus (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. gallinarum (MIC, µg/mL) | Reference |

| 4d | 4 | 2 | 4 | 0.5 | [8] |

Antifungal Activity

Several pyrazole derivatives have been identified as potent antifungal agents against a range of pathogenic fungi.[9][10][11][12]

Experimental Protocol: Mycelium Growth Rate Method

The in vitro antifungal activity of pyrazole esters is commonly assessed using the mycelium growth rate method.[9][10][11]

-

Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations.

-

Inoculation: A mycelial disc of a specific diameter, taken from the periphery of a fresh fungal culture, is placed at the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

-

Data Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

-

EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined by probit analysis.[11]

Data Presentation: Antifungal Activity (EC50)

| Compound | F. graminearum (EC50, µM) | C. micotianae (Inhibition % at 100 µg/mL) | Reference |

| 1v | 0.0530 | 56.03 | [9][10] |

| Pyraclostrobin (Control) | - | >81.22 | [9][10] |

| 7ai | - | - | [11] |

| Carbendazol (Control) | - | - | [11] |

Note: A lower EC50 value indicates higher antifungal activity.

Anticancer Activity

The anticancer potential of pyrazole esters is a significant area of research, with many derivatives showing potent cytotoxic effects against various cancer cell lines.[1][3][13][14]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole ester derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Data Presentation: In Vitro Anticancer Activity (IC50)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 157 | HTC-116 | 1.51 | [1] |

| 158 | MCF-7 | 7.68 | [1] |

| 121b | SW1990 | 30.9 ± 0.77 | [3] |

| 121b | AsPC1 | 32.8 ± 3.44 | [3] |

| 123b | A549 | 4.94 | [3] |

| 123b | SiHa | 4.54 | [3] |

| 123b | COLO205 | 4.86 | [3] |

| 123b | HepG2 | 2.09 | [3] |

| 25 | HT29 | 3.17 - 6.77 | [13] |

| 25 | PC3 | 3.17 - 6.77 | [13] |

| 25 | A549 | 3.17 - 6.77 | [13] |

| 25 | U87MG | 3.17 - 6.77 | [13] |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [13] |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [13] |

| 57 | HepG2, MCF7, HeLa | 3.11 - 4.91 | [13] |

| 58 | HepG2, MCF7, HeLa | 4.06 - 4.24 | [13] |

| Doxorubicin (Control) | HepG2, MCF7, HeLa | 4.30 - 5.17 | [13] |

Note: A lower IC50 value indicates greater cytotoxic potency.

Visualized Experimental Workflows

Agar Well Diffusion Assay Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Mycelium Growth Inhibition Assay Workflow

Caption: Workflow for the mycelium growth inhibition antifungal assay.

MTT Assay for Anticancer Screeningdot

References

- 1. mdpi.com [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in medicinal chemistry. The information is curated for researchers and professionals in drug discovery and development, offering insights into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. While direct biological data for this specific molecule is limited in publicly available literature, this document extrapolates its potential based on the well-established activities of the pyrazole scaffold and structurally related compounds.

Application Notes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] this compound, as a functionalized pyrazole, holds significant potential as a building block or a lead compound in various therapeutic areas.

Anticancer Potential

Pyrazole derivatives are extensively investigated for their anticancer properties, targeting various mechanisms in cancer progression.[3][4][5][6] The 1,5-dimethyl-1H-pyrazole-3-carboxylate scaffold can be considered a valuable starting point for the development of novel anticancer agents.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors.[1] The core scaffold can be elaborated to target specific kinases involved in cancer cell signaling pathways.

-

Induction of Apoptosis: Pyrazole derivatives have been shown to induce programmed cell death in cancer cells.[3]

-

Cell Cycle Arrest: Compounds with a pyrazole core can arrest the cell cycle at different phases, inhibiting tumor growth.[3]

Antimicrobial Activity

The pyrazole moiety is a common feature in compounds with antibacterial and antifungal activities.[7][8][9][10] this compound can serve as a precursor for the synthesis of novel antimicrobial agents.

Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are known targets of antimicrobial pyrazoles.

-

Fungal Ergosterol Biosynthesis: Pyrazole derivatives can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes.

Enzyme Inhibition

The structural features of this compound make it a candidate for the design of specific enzyme inhibitors. The carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is a known intermediate in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 and 5 (SCD1 and SCD5), which are implicated in metabolic disorders. This suggests that the methyl ester derivative could also be explored for similar activities.

A structurally related compound, methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate, has been identified as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis in the malaria parasite.[11] The methyl ester form of this related compound was found to be crucial for its activity.[11]

Quantitative Data for Structurally Related Compounds

| Compound Name | Target | Activity | Value | Reference |

| Methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | IC50 | 2.9 ± 0.3 µM | [11] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of pyrazole esters.

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

References

- 1. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. verixiv.org [verixiv.org]